molecular formula C5H9ClN2O B147302 4-Methyl-5-imidazolemethanol hydrochloride CAS No. 38585-62-5

4-Methyl-5-imidazolemethanol hydrochloride

Cat. No.: B147302
CAS No.: 38585-62-5
M. Wt: 148.59 g/mol
InChI Key: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
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Description

4-Methyl-5-imidazolemethanol hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound (4-methyl-1H-imidazol-5-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

Imidazole derivatives, including those related to (4-methyl-1H-imidazol-5-yl)methanol hydrochloride, have been synthesized and applied in chemical research. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives have been prepared and converted into carbonyl compounds through a process involving quaternary salts. This demonstrates the versatility of imidazole derivatives in synthetic chemistry, particularly as a masked form of the carbonyl group or as a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Antimicrobial Activity

Imidazole derivatives have been explored for their potential antimicrobial activity. A series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, closely related to the queried compound, showed potential in this area. This suggests the relevance of such compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Biomimetic Chelating Ligands

Imidazole derivatives can be used as precursors for biomimetic chelating ligands. For instance, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound structurally related to the queried one, was synthesized and characterized as a potential precursor for such applications (Gaynor, McIntyre, & Creutz, 2023).

Hypoxia-Activated Prodrugs

In medicinal chemistry, imidazole derivatives have been utilized in the design of hypoxia-activated prodrugs. The conjugation of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with other compounds has led to promising antitumor agents, showcasing the potential of imidazole derivatives in targeted cancer therapy (Jin, Zhang, & Lu, 2017).

Structural and Magnetic Properties Studies

Hydrochloride crystals based on imidazole derivatives have been examined for their structural and magnetic properties. This highlights the use of such compounds in materials science and the study of molecular interactions and properties (Yong, Zhang, & She, 2013).

Carbon Steel Corrosion Inhibition

Imidazole-based molecules, including derivatives similar to the queried compound, have been applied in the field of corrosion inhibition. Their efficiency in preventing carbon steel corrosion in acidic medium has been demonstrated, showing the industrial application of these compounds (Costa et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It’s known that this compound was used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane , which might suggest its potential role in interacting with certain biochemical pathways.

Mode of Action

It’s known that this compound is used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

Action Environment

It’s worth noting that this compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

4-Methyl-5-imidazolemethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane . This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions and other biomolecules is central to its mechanism of action. These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of this compound can affect its activity and function, influencing cellular processes such as enzyme activity and gene expression .

Properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHDUFNPQJWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38585-62-5, 91323-13-6
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3)
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URL https://commonchemistry.cas.org/detail?cas_rn=91323-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40191906
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige granules; [Sigma-Aldrich MSDS]
Record name 4-Methyl-5-imidazolemethanol hydrochloride
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CAS No.

38585-62-5
Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-Methylimidazol-5-ylmethanolhydrochloride
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Record name 4-methylimidazol-5-ylmethanolhydrochloride
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Synthesis routes and methods I

Procedure details

A 2 liter flask, fitted with an overhead stirrer and a nitrogen inlet, was charged with 700 ml. of anhydrous ammonia. Calcium (29.0 g., 0.723 m.) was added carefully in portions. t-Butanol (25 ml., 0.266 m.) was added in one portion and 5-methyl-4-imidazolecarboxylic acid ethyl ester (50 g., 0.32 m.) was added in portions over 30 minutes. The blue solution was stirred for 40 minutes and methanol (120 ml.) added dropwise. Ammonium chloride (80.0 g., 1.48 m.) and isopropanol (800 ml.) were added and the ammonia removed. Hydrogen chloride gas was added (pH about 1) and the solids filtered off. The filtrate was concentrated to 100 ml. and acetone (500 ml.) was added. The product was collected and dried to give 4-hydroxymethyl-5-methylimidazole hydrochloride (23.0 g. of 65% pure material; yield 30%).
Quantity
0 (± 1) mol
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Calcium
Quantity
29 g
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reactant
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80 g
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800 mL
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120 mL
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50 g
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25 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1.48 g (0.01 mol) of 5-methylimidazole-4-carboxylic acid sodium salt, 2 ml of ~37% formaldehyde solution and 3 ml of 1,4-dioxane was heated at 75°-85° C. for 3 hours. After completion of the reaction, the solvent was stripped off, and the remaining residue was extracted with isopropanol. The isopropanol extract was concentrated to give a viscous oil. This viscous oil was dissolved in absolute ethanol and dry hydrogen chloride gas was passed through the resulting solution to afford 0.93 g of 4-hydroxymethyl-5-methylimidazole hydrochloride, m.p. 241°-244° C. Yield 63%.
Name
5-methylimidazole-4-carboxylic acid sodium salt
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step One
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3 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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